molecular formula C6H11NO2 B050874 (1R,3S)-3-Aminocyclopentanecarboxylic acid CAS No. 71830-08-5

(1R,3S)-3-Aminocyclopentanecarboxylic acid

Cat. No. B050874
CAS RN: 71830-08-5
M. Wt: 129.16 g/mol
InChI Key: MLLSSTJTARJLHK-UHNVWZDZSA-N
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Description

Synthesis Analysis

The synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid involves complex chemical processes. Notably, the enantioselective synthesis has been achieved through various methods, including linear steps from silyloxypyrrole utilizing L-glyceraldehyde as the source of chirality, highlighting the compound's intricate synthetic routes and the importance of chirality in its synthesis (Battistini et al., 2004).

Molecular Structure Analysis

The molecular structure of (1R,3S)-3-Aminocyclopentanecarboxylic acid and its derivatives has been explored through various spectroscopic techniques. Infrared, Raman, and 13C NMR spectroscopy have provided insights into the polymorphic forms of the compound, revealing differences in conformation and intermolecular hydrogen bonds (Terol et al., 1994).

Chemical Reactions and Properties

The chemical reactions and properties of (1R,3S)-3-Aminocyclopentanecarboxylic acid have been studied to understand its reactivity and potential for synthesis of complex molecules. The compound's ability to undergo stereoselective synthesis and incorporation into short 12-helical beta-peptides that fold in water demonstrates its versatility in chemical reactions (Woll et al., 2002).

Physical Properties Analysis

The physical properties of (1R,3S)-3-Aminocyclopentanecarboxylic acid derivatives have been characterized through X-ray diffraction studies, revealing solid state secondary structural characteristics and beta-sheet like structures in crystals. These findings contribute to the understanding of the compound's physical properties and its potential applications in material science (Abraham et al., 2011).

Chemical Properties Analysis

The chemical properties of (1R,3S)-3-Aminocyclopentanecarboxylic acid, including its reactivity towards various enzymes and its effects on cellular respiration and amino acid metabolism, have been explored. Studies have shown that the compound does not undergo decarboxylation, transamination, or oxidation, indicating its stability and inertness in biological systems (Berlinguet et al., 1962).

Scientific Research Applications

  • Analogue of GABA and Amidinomycin :

    • It's prepared as an analogue of GABA, an inhibitory neurotransmitter, and correlates with the amino acid degradation product from the antibiotic amidinomycin (Allan, Johnston, & Twitchin, 1979).
  • Effects on Cellular Respiration and Amino Acid Metabolism :

  • Structural Analysis :

  • Crystal Structures of Dipeptides :

    • Investigated in the context of crystal structures of dipeptides derived from it, aiding in understanding the solid-state secondary structural characteristics (Abraham, Davies, Roberts, Thompson, & Thomson, 2011).
  • Potential in Cancer Detection :

  • Excitant in Neuronal Activity :

  • Transport from Cerebrospinal Fluid :

    • Studied for its clearance from cerebrospinal fluid of cats, revealing insights into amino acid transport mechanisms (Cutler & Lorenzo, 1968).
  • Enzymatic Strategies for Synthesis :

    • Reviewed for its enzymatic strategies of synthesis and its role in the creation of derivatives with antifungal activity (Forró & Fülöp, 2016).
  • Conformational Analysis of Peptides :

  • Binding Characteristics to DNA Sequences :

Safety And Hazards

“(1R,3S)-3-Aminocyclopentanecarboxylic acid” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . If swallowed or in contact with skin or eyes, it is advised to seek medical attention .

properties

IUPAC Name

(1R,3S)-3-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLSSTJTARJLHK-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-3-Aminocyclopentanecarboxylic acid

CAS RN

49805-32-5, 71830-08-5
Record name rel-(1R,3S)-3-Aminocyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49805-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-3-Aminocyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71830-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S)-3-Aminocyclopentanecarboxylic acid
Reactant of Route 2
(1R,3S)-3-Aminocyclopentanecarboxylic acid
Reactant of Route 3
(1R,3S)-3-Aminocyclopentanecarboxylic acid

Citations

For This Compound
10
Citations
HF Zhang, YL Wu, SK Jiang, P Wang… - …, 2012 - Wiley Online Library
In order to develop an optimal subunit as a T‐recognition element in hairpin polyamides, 15 novel chirality‐modified polyamides containing (R)‐α,β‐diaminopropionic acid ( R β ), (S)‐α,…
RD Allan, GAR Johnston… - Australian Journal of …, 1979 - CSIRO Publishing
All four stereoisomers of 3-aminocyclopentanecarboxylic acid have been prepared as analogues of the inhibitory neurotransmitter GABA. The amino acid degradation product from the …
Number of citations: 27 www.publish.csiro.au
RJ Brea, M Amorín, L Castedo… - Angewandte Chemie, 2005 - Wiley Online Library
In recent years, considerable effort has been devoted to the synthesis of organic and inorganic nanotubes.[1] Among a number of other nanotube design concepts, self-assembling …
Number of citations: 98 onlinelibrary.wiley.com
IA Levandovskiy, DI Sharapa, TV Shamota… - Future medicinal …, 2011 - Future Science
GABA was discovered to play an important role as the major inhibitory neurotransmitter in the adult mammalian CNS 60 years ago. The conformational flexibility of GABA is important for …
Number of citations: 31 www.future-science.com
R Garcia-Fandino, JR Granja - The Journal of Physical Chemistry …, 2013 - ACS Publications
We present here a molecular dynamics study on peptide nanotubes composed of cis-3-aminocyclohexanecarboxylic acid-(γ-Ach) or cis-3-aminocyclopentanecarboxylic acid (γ-Acp)-…
Number of citations: 16 pubs.acs.org
F Bouillere, S Thétiot-Laurent, C Kouklovsky, V Alezra - Amino Acids, 2011 - Springer
Over the past 20 years, the field of foldamers has rapidly increased. Many β-peptides have already been described and shown interesting properties. γ-Peptides have more recently …
Number of citations: 124 link.springer.com
N Klempier, M Winkler - Modern Biocatalysis: Stereoselective …, 2008 - Wiley Online Library
Nitriles are versatile precursors of carboxylic acids. Their non-enzymatic chemical synthesis is generally straightforward, allowing the introduction of the carboxylic acid functionality into …
Number of citations: 1 onlinelibrary.wiley.com
R Garcia-Fandino, L Castedo, JR Granja… - The Journal of …, 2010 - ACS Publications
The building blocks of a promising class of peptide nanotubes composed of alternating D-α-amino acids and (1R,3S)-3-aminocyclohexane (or cyclopentane) carboxylic acid (D-γ-Ach or …
Number of citations: 30 pubs.acs.org
JJ Jackson, GM Shibuya, B Ravishankar… - Journal of Medicinal …, 2022 - ACS Publications
General control nonderepressible 2 (GCN2) protein kinase is a cellular stress sensor within the tumor microenvironment (TME), whose signaling cascade has been proposed to …
Number of citations: 2 pubs.acs.org
F Novelli, JR Granja - Peptide And Protein Engineering For …, 2023 - books.google.com
In nature, self-assembly and self-organization of monomeric units into a hollow tubular structure is a process that often occurs to perform different biological functions [1]. The formation …
Number of citations: 2 books.google.com

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